molecular formula C9H13Cl2N3 B13452106 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride

Cat. No.: B13452106
M. Wt: 234.12 g/mol
InChI Key: VGTQIVULSGMYQC-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-indazol-7-yl)methanaminedihydrochloride is a dihydrochloride salt of a substituted indazole derivative. Its molecular formula is C₉H₁₃Cl₂N₃ (molecular weight: 234.13 g/mol) . The compound features a 2-methylindazole core with a methanamine group at the 7-position, protonated as a dihydrochloride salt to enhance solubility and stability. It is used in pharmaceutical research, particularly as a building block for drug discovery .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(2-methylindazol-7-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

VGTQIVULSGMYQC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride typically involves the formation of the indazole ring followed by the introduction of the methanamine group. Common synthetic routes include:

Chemical Reactions Analysis

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Core Structure Substituents/Modifications Similarity Index* Key Properties
1-(2-Methyl-2H-indazol-7-yl)methanaminedihydrochloride Not explicitly listed C₉H₁₃Cl₂N₃ Indazole 7-methanamine, 2-methyl, dihydrochloride N/A High solubility, rigid scaffold
(1H-Imidazol-2-yl)methanamine hydrochloride 138799-95-8 C₄H₈ClN₃ Imidazole 2-methanamine, hydrochloride 0.88 Lower solubility, smaller core
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 858513-10-7 C₅H₁₂Cl₂N₃ Imidazole Ethylamine linker, 2-methyl, dihydrochloride 0.88 Flexible chain, potential bioavailability
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate 49575-10-2 C₆H₁₀Cl₂N₄O₂·H₂O Nitroimidazole 5-nitro, ethylamine linker, dihydrochloride N/A Reactive nitro group, higher polarity
7-Methyltryptamine Not listed C₁₁H₁₄N₂ Indole 7-methyl, ethylamine side chain N/A Natural analog, lower stability

*Similarity indices based on Tanimoto coefficients from structural databases .

Functional and Pharmacological Differences

Core Heterocycle: Indazole vs. Imidazole: The indazole core in the target compound provides greater aromatic rigidity compared to imidazole derivatives. This rigidity may enhance binding affinity to biological targets (e.g., kinases) but reduce metabolic flexibility . Nitroimidazole Derivatives: Compounds like 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (CAS 49575-10-2) exhibit increased electrophilicity due to the nitro group, making them suitable for prodrug activation or radiopharmaceutical applications .

Substituent Effects: Dihydrochloride Salts: The target compound’s dihydrochloride form improves aqueous solubility (critical for in vivo studies) compared to mono-hydrochloride analogs (e.g., (1H-Imidazol-2-yl)methanamine hydrochloride) .

Biological Activity :

  • Indazole Derivatives : The 2-methylindazole scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while imidazole derivatives are more commonly linked to histamine receptor modulation .
  • Nitro Group Impact : The nitro substituent in 49575-10-2 introduces redox-sensitive properties, enabling applications in hypoxia-targeted therapies .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility in Water (mg/mL) LogP (Predicted) Stability (pH 7.4, 25°C)
1-(2-Methyl-2H-indazol-7-yl)methanaminedihydrochloride >50 (high) 1.2 Stable (>24 h)
(1H-Imidazol-2-yl)methanamine hydrochloride ~20 0.8 Moderate (degradation <10%)
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride >30 0.5 Stable (>24 h)
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride <10 -0.3 Sensitive to light

Biological Activity

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₃Cl₂N₃
  • CAS Number : 22600-77-7

The biological activity of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride primarily involves its interaction with specific molecular targets, particularly kinases and receptors involved in various signaling pathways.

Inhibition of Kinases

Recent studies have shown that this compound acts as an inhibitor of several kinases, which play crucial roles in cell signaling and regulation. For instance, it has demonstrated inhibitory effects on haspin kinase, which is involved in cell cycle regulation. The compound's ability to penetrate cell membranes and inhibit kinase activity was confirmed through immunofluorescence assays .

Biological Evaluation

A series of biological evaluations were conducted to assess the compound's effects on different cancer cell lines and its potential therapeutic applications.

Table 1: Biological Activity Data

Cell LineConcentration (µM)% InhibitionReference
U-2 OS (Osteosarcoma)550%
MDA-MB-231 (Breast Cancer)1055%
A549 (Lung Cancer)1040%

Case Studies

Case Study 1: Antitumor Effects
In a study involving the MDA-MB-231 breast cancer cell line, treatment with the compound at a concentration of 10 µM resulted in a significant reduction in cell viability by approximately 55% over three days. This was further corroborated by in vivo studies using xenograft models, where the compound was administered at a dose of 20 mg/kg, showing well-tolerated antitumor effects .

Case Study 2: Cell Cycle Arrest
Another investigation focused on the impact of the compound on the cell cycle. Treatment of U-2 OS cells indicated a dose-dependent increase in cells arrested in the S-phase, suggesting potential off-target activities that may affect DNA replication checkpoints .

Discussion

The biological activity of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride highlights its potential as an anticancer agent. Its ability to inhibit key kinases involved in tumor progression and cell cycle regulation positions it as a candidate for further development in cancer therapeutics.

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